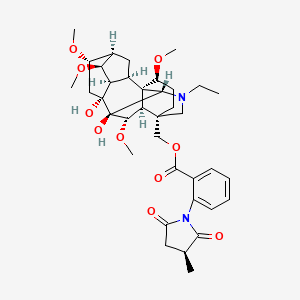

Methyllycaconitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La metillicaconitina es un alcaloide diterpénico que se encuentra en muchas especies de Delphinium (espuelas de caballero). Es conocida por su toxicidad para los animales, con una toxicidad aguda que varía entre las especies . La metillicaconitina fue identificada como una de las principales toxinas de las espuelas de caballero responsables del envenenamiento del ganado en los pastizales de montaña de América del Norte . Se ha explorado como un posible agente terapéutico para el tratamiento de la parálisis espástica y ha mostrado propiedades insecticidas . Además, se ha convertido en una importante sonda molecular para estudiar la farmacología del receptor nicotínico de acetilcolina .

Métodos De Preparación

La metillicaconitina se aisló por primera vez de Delphinium brownii . El nombre “metil-licaconitina” fue asignado por John Goodson, quien aisló el alcaloide en forma más pura de las semillas de Delphinium elatum en 1943 . Un procedimiento de aislamiento más moderno implica el uso de semillas de la “espuela de caballero de jardín”, Consolida ambigua (también conocida como Delphinium ajacis), como fuente vegetal . El compuesto es soluble en cloroformo pero no se disuelve bien en agua . La base libre de la metillicaconitina no se ha obtenido en forma cristalina, y en su forma amorfa, se funde finalmente a 128 °C . La sal de hidroyoduro tiene un punto de fusión de 201 °C, y la sal de perclorato se funde a 195 °C .

Análisis De Reacciones Químicas

La metillicaconitina se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Inhibe competitivamente la unión de [125I]-α-bungarotoxina a las membranas del cerebro de rata y disminuye significativamente las aperturas del canal . El compuesto ejerce un bloqueo específico, dependiente de la concentración, reversible e independiente del voltaje de las corrientes nicotínicas en ratas . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cloroformo, metanol y acetona . Los principales productos formados a partir de estas reacciones incluyen diversas sales de metillicaconitina, como las sales de hidroyoduro y perclorato .

Aplicaciones Científicas De Investigación

La metillicaconitina se ha explorado por sus posibles aplicaciones terapéuticas, incluyendo el tratamiento de la parálisis espástica . También ha mostrado propiedades insecticidas . En la investigación científica, la metillicaconitina se utiliza como sonda molecular para estudiar la farmacología del receptor nicotínico de acetilcolina . Es un potente y específico ligando α7nAChR que se une a los sitios neuronales de α-bungarotoxina . Debido a su antagonismo específico, dependiente de la concentración, reversible e independiente del voltaje, puede inhibir las respuestas inducidas por la acetilcolina y la anatoxina . La metillicaconitina también se ha estudiado por su potencial para aliviar los efectos inducidos por el péptido beta-amiloide, lo que la hace relevante en la investigación relacionada con las enfermedades neurodegenerativas .

Mecanismo De Acción

La metillicaconitina ejerce sus efectos al interactuar con los receptores nicotínicos de acetilcolina (nAChR) en el cerebro . Actúa como un antagonista del receptor nicotínico de acetilcolina neuronal α7 (α7nAChR), inhibiendo la unión de la acetilcolina y otros ligandos a estos receptores . Esta interacción conduce al bloqueo de las corrientes nicotínicas, lo que puede influir en la excitabilidad neuronal y los mecanismos de señalización celular . El antagonismo específico, dependiente de la concentración, reversible e independiente del voltaje del compuesto lo convierte en una valiosa herramienta para estudiar la farmacología de los nAChR .

Comparación Con Compuestos Similares

La metillicaconitina es única entre los alcaloides diterpénicos debido a su antagonismo específico del receptor nicotínico de acetilcolina neuronal α7 . Compuestos similares incluyen otros alcaloides diterpénicos que se encuentran en las especies de Delphinium, como la deltalina, la metillicaconitina y la licoctonina . Estos compuestos comparten características estructurales y actividades biológicas similares, pero difieren en sus interacciones específicas con los objetivos moleculares y sus propiedades farmacológicas . La capacidad única de la metillicaconitina para actuar como un antagonista específico del α7nAChR la diferencia de otros alcaloides diterpénicos .

Propiedades

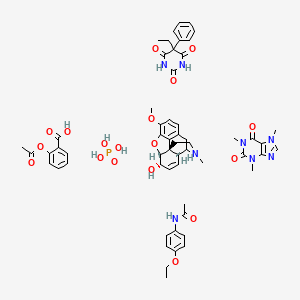

Fórmula molecular |

C37H50N2O10 |

|---|---|

Peso molecular |

682.8 g/mol |

Nombre IUPAC |

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |

Clave InChI |

XLTANAWLDBYGFU-VTLKBQQISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Sinónimos |

methyllycaconitine methyllycaconitine hydrochloride methyllycaconitine hydroiodide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)

![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)

![3-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B1239559.png)

![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)

![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1239566.png)